molecular formula C23H36N2 B12879436 N-Tetradecylquinolin-4-amine CAS No. 58911-15-2

N-Tetradecylquinolin-4-amine

Cat. No.: B12879436
CAS No.: 58911-15-2
M. Wt: 340.5 g/mol
InChI Key: SVSDTFUQMAAVSM-UHFFFAOYSA-N
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Description

N-Tetradecylquinolin-4-amine is a quinoline derivative substituted with a tetradecyl (14-carbon) alkyl chain at the 4-amino position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor antagonism properties.

Properties

CAS No.

58911-15-2

Molecular Formula

C23H36N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-tetradecylquinolin-4-amine

InChI

InChI=1S/C23H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-23-18-20-25-22-17-14-13-16-21(22)23/h13-14,16-18,20H,2-12,15,19H2,1H3,(H,24,25)

InChI Key

SVSDTFUQMAAVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC1=CC=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecylquinolin-4-amine typically involves the reaction of quinoline derivatives with tetradecylamine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method can be adapted to introduce the tetradecyl group at the desired position on the quinoline ring.

Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can also be modified to incorporate the tetradecyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-Tetradecylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Tetradecylquinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Tetradecylquinolin-4-amine with structurally related quinolin-4-amine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight XLogP3 Key Properties
This compound C23H36N2 4-amino-tetradecyl ~340.54* ~8.5* High lipophilicity, low solubility
N-Benzyl-4-methylquinolin-2-amine C17H16N2 2-amino-benzyl, 4-methyl 248.32 4.4 Moderate lipophilicity, aromatic
7-Chloro-N-cyclopentylquinolin-4-amine C15H16ClN2 4-amino-cyclopentyl, 7-chloro 265.75 ~3.8* Chlorine enhances reactivity
N-[(4-Diethylaminophenyl)methyl]quinolin-4-amine C20H23N3 4-amino-(4-diethylaminophenyl)methyl 305.42 ~5.2* Electron-rich, enhanced basicity
6,7-Dimethoxyquinolin-4-amine C11H13N2O2 6,7-dimethoxy 205.23 ~1.5* Polar substituents, H-bond donors
Key Observations:

Lipophilicity: this compound’s long alkyl chain results in a significantly higher XLogP3 (~8.5) compared to analogs like N-benzyl-4-methylquinolin-2-amine (XLogP3 = 4.4) or 6,7-dimethoxyquinolin-4-amine (XLogP3 ~1.5). This suggests superior membrane penetration but poor aqueous solubility .

Dimethoxy (6,7-dimethoxy): Polar groups improve solubility but reduce passive diffusion across lipid membranes .

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